2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide
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Overview
Description
2,4-Dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide is a synthetic organic compound with the molecular formula C18H14Cl2N2O2S. This compound is characterized by the presence of two chlorine atoms on the benzene ring, a furan ring, and a sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dichlorobenzoic acid with an amine under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.
Addition of the Sulfanyl Group: The final step involves the addition of the sulfanyl group through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the furan ring.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated benzamide or reduced furan derivatives.
Substitution: Benzamide derivatives with different substituents on the benzene ring.
Scientific Research Applications
2,4-Dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
2,4-Dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
- 2,4-Dichloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
- 2,4-Dichloro-N-(2-furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-benzamide
- 2-Fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
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Uniqueness: : The presence of the furan-2-ylmethylsulfanyl group in this compound provides unique chemical properties, such as increased reactivity and potential biological activity, which may not be present in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-3-4-12(13(16)8-10)14(18)17-5-7-20-9-11-2-1-6-19-11/h1-4,6,8H,5,7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCQYVWFESPSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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